![molecular formula C22H32N2O6 B5145564 methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate
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Overview
Description
Methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate, also known as MLN-4760, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions.
Mechanism of Action
Methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate exerts its effects by inhibiting the activity of several enzymes, including Aurora kinases and JAK2. Aurora kinases are enzymes that play a critical role in cell division, and their inhibition by methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate leads to cell cycle arrest and cell death. JAK2 is an enzyme that is involved in the production of inflammatory cytokines, and its inhibition by methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate leads to a reduction in inflammation.
Biochemical and Physiological Effects:
methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to have several biochemical and physiological effects. In cancer research, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to reduce the production of inflammatory cytokines and to inhibit the migration of immune cells to sites of inflammation. In neurological disorder research, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to improve cognitive function and to reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate also has limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate. In cancer research, future studies could focus on the use of methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate in combination with other anti-cancer drugs to improve its efficacy. In inflammation research, future studies could focus on the use of methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate in animal models of autoimmune diseases. In neurological disorder research, future studies could focus on the use of methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate in human clinical trials to evaluate its safety and efficacy as a potential treatment for Alzheimer's disease.
Synthesis Methods
Methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate is synthesized through a multistep process that involves the reaction of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride to form 4-acetoxy-3-methoxybenzoic acid. The resulting compound is then reacted with piperidine to form 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoic acid. Finally, this compound is coupled with L-isoleucine methyl ester hydrochloride to form methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate.
Scientific Research Applications
Methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. In inflammation research, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to reduce the production of inflammatory cytokines, which are proteins that contribute to the development of inflammation. In neurological disorder research, methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate has been shown to improve cognitive function and reduce the severity of symptoms in animal models of Alzheimer's disease.
properties
IUPAC Name |
methyl (2S,3S)-2-[[4-(1-acetylpiperidin-4-yl)oxy-3-methoxybenzoyl]amino]-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c1-6-14(2)20(22(27)29-5)23-21(26)16-7-8-18(19(13-16)28-4)30-17-9-11-24(12-10-17)15(3)25/h7-8,13-14,17,20H,6,9-12H2,1-5H3,(H,23,26)/t14-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFQACIFEGDAHE-XOBRGWDASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate |
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